![molecular formula C6H14N2O B3034959 2-Amino-2-ethylbutanamide CAS No. 258517-97-4](/img/structure/B3034959.png)
2-Amino-2-ethylbutanamide
Overview
Description
2-Amino-2-ethylbutanamide is a compound that is significant in the field of synthetic reagents and pharmaceutical intermediates. It is related to various other compounds that have been synthesized and studied for their potential applications in medicine and materials science. For instance, the synthesis of γ-aminobutanamide, which is structurally similar to 2-amino-2-ethylbutanamide, has been reported as an important intermediate in pharmaceuticals, and methods for its industrial production have been investigated due to the complexity and low yield of existing routes .
Synthesis Analysis
The synthesis of compounds related to 2-amino-2-ethylbutanamide involves various chemical reactions. For example, the synthesis of 2-aminobuta-1,3-diene derivatives has been achieved through a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene, which proceeds via ruthenacyclopentene . Additionally, the synthesis of γ-aminobutanamide from γ-aminobutyric acid through acylation and ammonia solution has been explored, with a focus on optimizing reaction conditions for better yields, indicating a potential pathway for synthesizing 2-amino-2-ethylbutanamide .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-amino-2-ethylbutanamide has been determined using various spectroscopic and theoretical methods. For instance, the crystal and molecular structure of a related compound, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, was determined by X-ray diffractometry, showing that it belongs to the triclinic crystal system . Quantum chemical computations using density functional theory (DFT) have been employed to determine optimized structure parameters and other characteristics, which could be applied to the study of 2-amino-2-ethylbutanamide .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored, with 2-aminobuta-1,3-diene derivatives reacting with various dienophiles or singlet oxygen to give cyclic enamide derivatives . This indicates that 2-amino-2-ethylbutanamide may also undergo similar reactions, which could be useful in synthesizing more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-amino-2-ethylbutanamide have been characterized using spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-Vis, as well as by evaluating their biological activities . For example, the anticancer activity of a related compound was assessed against various human carcinoma cell lines . Additionally, the potential of 2-substituted 4-hydroxybutanamide derivatives as inhibitors of γ-aminobutyric acid transporters has been evaluated, which could provide insights into the biological properties of 2-amino-2-ethylbutanamide .
Safety and Hazards
The safety information for 2-Amino-2-ethylbutanamide indicates that it is corrosive . The hazard statements include H314, which refers to causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
Similar compounds, such as neuromuscular blocking drugs (nmbds), act at several sites at the neuromuscular junction, with their main effects as agonists and antagonists at postjunctional nicotinic receptors .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets in a similar manner to nmbds, which act as agonists and antagonists at postjunctional nicotinic receptors .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, some amino acids can be converted to pyruvate, the end product of glycolysis, and the start reactant of gluconeogenesis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have certain effects on the neuromuscular junction .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-amino-2-ethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-6(8,4-2)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZYKYVAJKIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-ethylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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